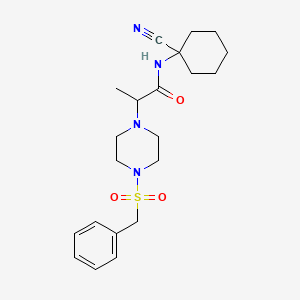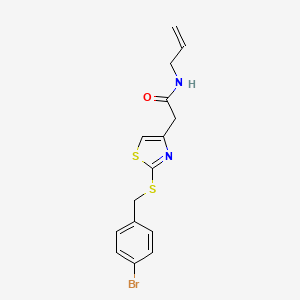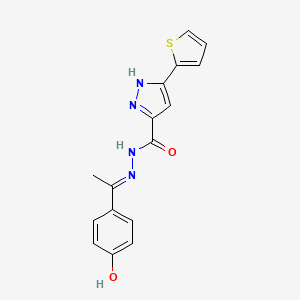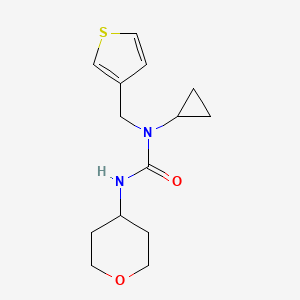![molecular formula C13H17N3OS B2690190 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol CAS No. 232263-28-4](/img/structure/B2690190.png)
2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol is a biochemical compound used for proteomics research . It has a molecular formula of C13H17N3OS and a molecular weight of 263.36 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, involves a multi-step procedure . The structures of these compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .科学的研究の応用
Antimicrobial Applications
The synthesis and evaluation of new pyridine derivatives, including structures related to "2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol," have shown variable and modest activity against investigated strains of bacteria and fungi. For instance, a study reported the preparation of amide derivatives through condensation reactions, which then underwent antimicrobial screening, demonstrating some efficacy against microbial targets (Patel, Agravat, & Shaikh, 2011). Similar research endeavors have aimed at developing compounds with enhanced antimicrobial properties through various synthetic routes, indicating a broad interest in exploiting these chemical frameworks for potential therapeutic uses (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antifungal Applications
Research into benzothiazole derivatives has also extended to their antifungal capabilities. Some studies have focused on synthesizing new derivatives and evaluating their efficacy against fungal species, suggesting these compounds may serve as leads for the development of novel antifungal agents. For example, the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole from cyanuric chloride has been explored for antimicrobial activity, including antifungal effects, showing promising results against various strains (Padalkar et al., 2014).
Synthesis and Characterization
The chemical synthesis of "this compound" derivatives involves complex reactions, with studies detailing the preparation of these compounds through various methodologies. These synthetic routes not only expand the chemical library of benzothiazole derivatives but also explore their structural, photophysical, and antimicrobial properties. For instance, the synthesis, characterization, and biological evaluation of novel piperazine derivatives emphasize the importance of detailed chemical analysis in understanding the potential applications of these compounds (Al-Soud et al., 2010).
作用機序
While the specific mechanism of action for 2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol is not mentioned in the search results, benzothiazole derivatives have been found to exhibit various biological activities. For instance, some benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
特性
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZHIBRCDRYHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)
![4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690117.png)


![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)

![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)
![8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2690127.png)


